molecular formula C11H19ClN2O B151784 [1,4'-Bipiperidine]-1'-carbonyl chloride CAS No. 103816-19-9

[1,4'-Bipiperidine]-1'-carbonyl chloride

Cat. No. B151784
Key on ui cas rn: 103816-19-9
M. Wt: 230.73 g/mol
InChI Key: YDNSNQRKIINKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546573B2

Procedure details

In a suitable vessel were charged 7-Ethyl-10-hydroxycamptothecin (1 g), methylene dichloride, dimethyl acetamide (0.221 gm) and pyridine (3 ml) under nitrogen atmosphere. A solution of [1,4′]bipiperidinyl-1′-carbonyl chloride (0.88 g), methylene dichloride and triethylamine (1 ml) was prepared and added to the above suspension and stirred at 30-40° C. for 2 hours. The solvent was distilled out under reduced pressure at 50° C. and hexane was added under stirring as an antisolvent to isolate crystalline compound which was then filtered, washed with hexane and dried under reduced pressure at 50° C. The yield was 1.25 g (83.55%); HPLC purity-99.9%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.221 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCC1C=CC(=O)[C:5]2=C[C:7]3[CH2:25][N:24]4[C:10](=[CH:11][C:12]5[C@@](O)(CC)C(=O)OC[C:13]=5[C:22]4=O)[C:8]=3[NH:9][C:4]=12.[CH2:30]([Cl:32])Cl.CC(N(C)C)=[O:35].N1C=CC=CC=1>C(N(CC)CC)C>[N:24]1([CH:25]2[CH2:5][CH2:4][N:9]([C:30]([Cl:32])=[O:35])[CH2:8][CH2:7]2)[CH2:22][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
CCC1=C2C(=CC3=C(N2)C4=CC5=C(COC(=O)[C@@]5(CC)O)C(=O)N4C3)C(=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.221 g
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at 30-40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the above suspension
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out under reduced pressure at 50° C.
ADDITION
Type
ADDITION
Details
hexane was added
STIRRING
Type
STIRRING
Details
under stirring as an antisolvent
CUSTOM
Type
CUSTOM
Details
to isolate crystalline compound which
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCCCC1)C1CCN(CC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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